molecular formula C19H29N3O3S B4850888 1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide

1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide

Cat. No. B4850888
M. Wt: 379.5 g/mol
InChI Key: ZHDVIOLMPIITDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide, also known as A-366, is a synthetic compound that has been extensively studied for its potential use in the field of cancer research. This compound belongs to the class of indoline-based sulfonamides and has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide works by binding to the bromodomain of BRD4, which prevents the protein from interacting with other molecules that are necessary for the growth and survival of cancer cells. This inhibition of BRD4 activity leads to a decrease in the expression of genes that are critical for cancer cell growth, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide has been shown to have a potent anti-cancer effect in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, 1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide is its specificity for BRD4, which makes it a promising candidate for cancer therapy. However, there are also limitations to its use, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on 1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide. One area of interest is the development of more potent and selective BRD4 inhibitors. Additionally, there is a need for further studies to investigate the potential use of 1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide in combination with other cancer treatments. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of 1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide in humans.

Scientific Research Applications

1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide has been the subject of numerous scientific studies due to its potential use in cancer research. It has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the growth and survival of cancer cells. 1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide has been found to be particularly effective in inhibiting the growth of acute myeloid leukemia (AML) cells, which are notoriously difficult to treat.

properties

IUPAC Name

1-acetyl-N-[3-(3-methylpiperidin-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-5-3-10-21(14-15)11-4-9-20-26(24,25)18-6-7-19-17(13-18)8-12-22(19)16(2)23/h6-7,13,15,20H,3-5,8-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDVIOLMPIITDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[3-(3-methylpiperidin-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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